4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine
Description
The compound 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine features a unique hybrid structure combining a cyclopropane ring, a 5-bromothiophene moiety, and a 1,3-thiazol-2-amine core. The (1R,2R)-configured cyclopropane is stereospecifically linked to the 5-bromothiophen-3-yl group, while the thiazole ring hosts a primary amine at the 2-position. However, direct data on its synthesis, biological activity, or physicochemical properties are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S2/c11-9-1-5(3-14-9)6-2-7(6)8-4-15-10(12)13-8/h1,3-4,6-7H,2H2,(H2,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHRMXSQNCIGIU-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC(=N2)N)C3=CSC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC(=N2)N)C3=CSC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The cyclopropyl group is introduced through a cyclopropanation reaction, and the thiazole ring is formed via a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine exhibit promising anticancer properties. The thiazole moiety is known for its ability to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. The presence of the bromothiophen group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound may exhibit activity against various bacterial and fungal strains.
Neuroprotective Effects
There is emerging evidence suggesting that thiazole-containing compounds may possess neuroprotective effects. Research indicates that these compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.
Material Science
Synthesis of Functionalized Polymers
The unique chemical structure of this compound allows for its use as a building block in the synthesis of functionalized polymers. These polymers can be utilized in applications such as drug delivery systems or as coatings with specific properties (e.g., anti-corrosive or anti-fogging).
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form charge-transfer complexes can be exploited in the development of organic semiconductors or photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated IC50 values in the micromolar range, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Properties
In a research article from Pharmaceutical Biology, the antimicrobial efficacy of thiazole derivatives was assessed against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane-Containing Heterocycles
Compounds with cyclopropane rings fused to aromatic systems are rare but notable for their conformational rigidity and metabolic stability. For example, tasimelteon (CAS 609799-22-6) incorporates a cyclopropane linked to a dihydrobenzofuran moiety and is used clinically for sleep disorders . Unlike the target compound, tasimelteon’s benzofuran system lacks the bromothiophene and thiazole amine, highlighting how aromatic substituents influence target engagement.
Thiazol-2-Amine Derivatives
For instance:
- 4-Phenyl-1,3-thiazol-2-amine () serves as a precursor for oxadiazole and triazine derivatives, demonstrating versatility in medicinal chemistry. Its phenyl substituent confers lipophilicity, whereas the target compound’s cyclopropyl-bromothiophene group may enhance steric hindrance and electronic effects .
- N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () extends the thiazole amine with oxadiazole groups, a strategy that could be applied to the target compound for prodrug development .
Bromothiophene Analogues
Bromothiophene derivatives are prized for their halogen-bonding capacity and aromatic stability.
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine () replaces the thiazole with a thiadiazole ring and positions bromine on a phenyl group. This compound exhibits insecticidal, fungicidal, and anticancer activities, suggesting that the target’s bromothiophene-thiazole system may similarly interact with biological targets .
- 3-(Thiophen-2-yl)-1H-pyrazol-5-amine () demonstrates how thiophene-pyrazole hybrids can be synthesized and characterized spectroscopically, providing a template for analyzing the target compound’s electronic properties .
Heterocyclic Amines with Diverse Cores
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () combines benzothiazole and triazole rings with a nitro group, illustrating how nitro-to-amine transformations (as in the target’s primary amine) can be leveraged for further derivatization .
- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () uses a thiadiazole core with alkyl and chloroaryl substituents, underscoring the impact of halogen and alkyl groups on pharmacokinetics .
Structural and Functional Comparison Table
Biological Activity
The compound 4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
- Chemical Formula : C₉H₈BrN₂S
- Molecular Weight : 232.14 g/mol
- CAS Number : 2227871-63-6
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various assays.
Antimicrobial Activity
A study evaluating a series of thiazole derivatives, including those similar to this compound, demonstrated significant antimicrobial effects against both bacterial and fungal strains. The compound was tested using the turbidimetric method against standard strains and showed efficacy comparable to established antibiotics like norfloxacin and antifungals like fluconazole .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison |
|---|---|---|---|
| 4-Thiazole Derivative | E. coli | 15 | Comparable to Norfloxacin |
| 4-Thiazole Derivative | S. aureus | 17 | Comparable to Fluconazole |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various cancer cell lines. Specifically, the compound was evaluated against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that it exhibited cytotoxicity with an IC50 value that suggests significant anticancer activity .
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF7 | 12 | 5-Fluorouracil | 10 |
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors involved in cellular processes. Molecular docking studies have suggested that these compounds can effectively bind to target proteins associated with cancer cell proliferation and survival pathways .
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives:
- Antimicrobial Study : A recent investigation into a series of thiazole compounds found that certain derivatives exhibited strong antibacterial activity against multi-drug resistant strains of bacteria. The study concluded that structural modifications could enhance efficacy .
- Anticancer Evaluation : In another study focusing on breast cancer cells, derivatives similar to the compound were shown to induce apoptosis through mitochondrial pathways, suggesting a potential for development into therapeutic agents .
Q & A
Q. What are the key synthetic pathways for preparing 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine?
The synthesis typically involves multi-step reactions, including cyclopropanation, bromination, and thiazole ring formation. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition using carbene precursors, followed by bromination at the thiophene ring using N-bromosuccinimide (NBS). The thiazole-2-amine core is often constructed via cyclocondensation of thiourea derivatives with α-haloketones under acidic conditions. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical for yield and stereochemical control .
Q. How is the stereochemical configuration (1R,2R) of the cyclopropane moiety confirmed?
Chiral HPLC or polarimetry can preliminarily assess enantiopurity. However, single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical determination. Crystallographic data (e.g., space group, unit cell parameters) and refinement statistics (R-factor) validate the (1R,2R) configuration. Alternative methods include NOESY NMR to study spatial proximity of protons in the cyclopropane ring .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : , , and NMR identify functional groups and confirm regiochemistry (e.g., bromothiophene substitution pattern).
- IR : Validates amine (-NH) and thiazole ring vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns (e.g., ).
- Elemental Analysis : Ensures purity and stoichiometric consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple replicates.
- Control Experiments : Use known inhibitors/agonists to validate assay sensitivity.
- Solubility Studies : Assess compound stability in DMSO/PBS buffers via HPLC. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. radiometric) is recommended .
Q. What strategies optimize the enantiomeric excess (ee) of the cyclopropane moiety during synthesis?
- Chiral Catalysts : Use transition-metal complexes (e.g., Rh(OAc)) with chiral ligands for asymmetric cyclopropanation.
- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids/bases .
Q. How does the bromothiophene substituent influence electronic properties and reactivity?
Bromine’s electron-withdrawing effect reduces electron density on the thiophene ring, which can be quantified via:
- Hammett Constants (σ): Predict substituent effects on reaction rates.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to model electrophilic attack sites. Experimental validation includes substituent-directed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
- DOE (Design of Experiments) : Vary substituents (e.g., halogens, alkyl chains) systematically using factorial designs.
- QSAR Models : Corrogate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with bioactivity data.
- Fragment-Based Screening : Identify critical pharmacophores via truncated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
